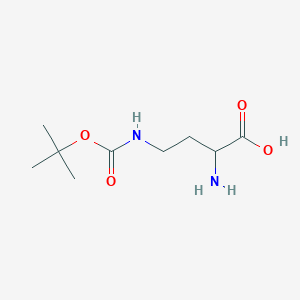
Benzyltrimethylammonium tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrimethylammonium tribromide is an organic compound with the molecular formula C10H16Br3N. It is a crystalline powder that appears yellow to orange in color and is hygroscopic. This compound is known for its use as a brominating reagent in various chemical reactions due to its high brominating potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in a mixed solvent of water and dichloromethane. The reaction is carried out under ice bath cooling and continuous stirring. Hydrogen bromide is slowly added to the mixture, resulting in the formation of this compound .
Reaction Conditions:
Reactants: Benzyltrimethylammonium chloride, sodium hypobromite, hydrogen bromide
Solvents: Water, dichloromethane
Temperature: Ice bath cooling
Yield: Approximately 85%
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically recrystallized from a dichloromethane-ether mixture to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:
Bromination: It is used to brominate phenols, methyl ketones, and aromatic amines.
Oxidation: It acts as an oxidizing agent in the oxidation of aliphatic aldehydes and diols
Substitution: It participates in substitution reactions with aromatic ethers to produce mono-, di-, or tri-bromo-substituted products.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane-methanol or acetic acid-ZnCl2 under mild conditions.
Oxidation: Conducted in aqueous acetic acid solution.
Substitution: Performed in dichloromethane-methanol or acetic acid-ZnCl2.
Major Products Formed
Bromination: Brominated phenols, methyl ketones, and aromatic amines.
Oxidation: Corresponding carboxylic acids from aliphatic aldehydes.
Substitution: Mono-, di-, or tri-bromo-substituted aromatic ethers.
Wissenschaftliche Forschungsanwendungen
Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:
Chemistry: Used as a brominating reagent and oxidizing agent in organic synthesis.
Biology: Employed in the bromination of biological molecules for structural studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of brominated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex with the substrate, followed by its decomposition to yield the final product. In oxidation reactions, it converts aliphatic aldehydes to carboxylic acids through the formation of an intermediate complex . The tribromide ion is the reactive species responsible for the oxidation process .
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium tribromide
- Benzyltrimethylammonium bromide dibromide
Eigenschaften
IUPAC Name |
benzyl(trimethyl)azanium;tribromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVMLVILGNPX-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)




![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)

![Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt](/img/structure/B7853760.png)
